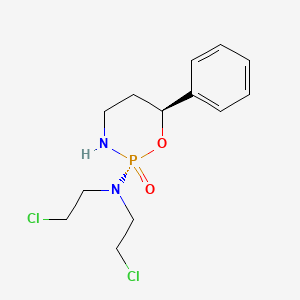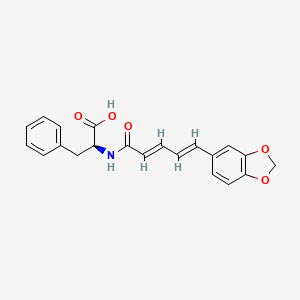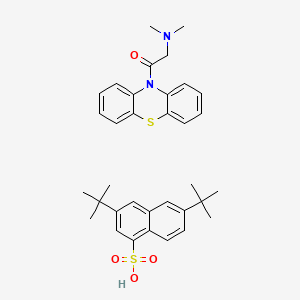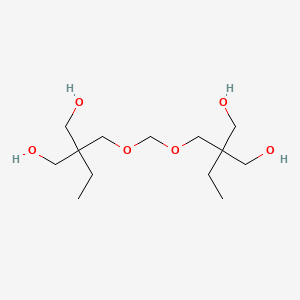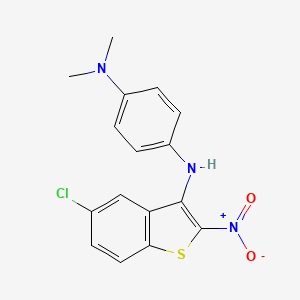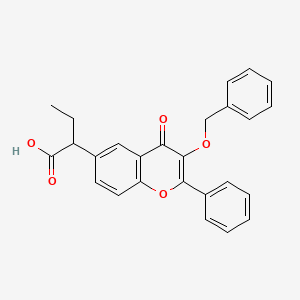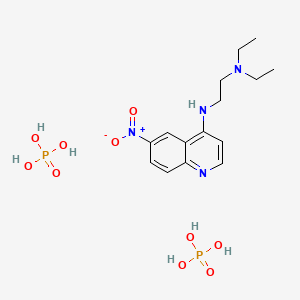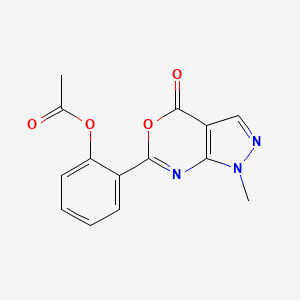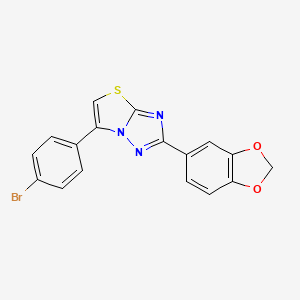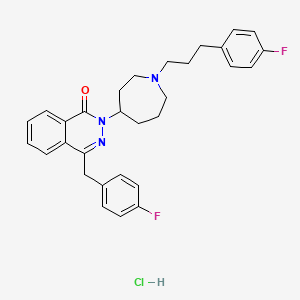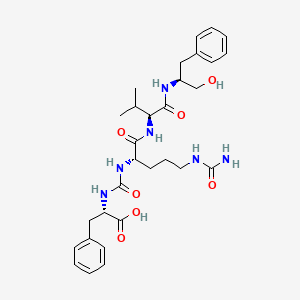
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H21ClO2 and a molecular weight of 232.747 g/mol It is an ester derived from cyclohexanecarboxylic acid, featuring a sec-butyl group and a chlorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate typically involves the esterification of 5-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine atom and sec-butyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Unique due to its specific substitution pattern and ester functional group.
tert-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
sec-Butyl 5-bromo-2-methylcyclohexanecarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Properties
CAS No. |
111790-66-0 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h8-11H,4-7H2,1-3H3 |
InChI Key |
JRRZGLONQJCBTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1CC(CCC1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


